Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis-

Description

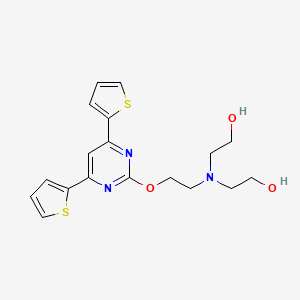

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is a complex organic compound that features a unique structure incorporating both thiophene and pyrimidine rings

Properties

CAS No. |

124959-48-4 |

|---|---|

Molecular Formula |

C18H21N3O3S2 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2-[2-(4,6-dithiophen-2-ylpyrimidin-2-yl)oxyethyl-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C18H21N3O3S2/c22-8-5-21(6-9-23)7-10-24-18-19-14(16-3-1-11-25-16)13-15(20-18)17-4-2-12-26-17/h1-4,11-13,22-23H,5-10H2 |

InChI Key |

KNOSZXOTJYHVKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)OCCN(CCO)CCO)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine intermediates. One common method involves the reaction of thiophene with 2-chloroethanol under basic conditions to form 2-(2-thienyl)ethanol . This intermediate is then reacted with 4,6-di-2-thienyl-2-pyrimidinol in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions include various substituted thiophenes and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

2-Thiopheneethanol: A simpler analog that lacks the pyrimidine ring but shares similar chemical properties.

4,6-Di-2-thienyl-2-pyrimidinol: Another related compound that serves as an intermediate in the synthesis of Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis-.

Uniqueness

Ethanol, 2,2’-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is unique due to its dual incorporation of thiophene and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is a complex organic compound notable for its unique structural features that incorporate thiophene and pyrimidine moieties. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- is C18H21N3O3S2, with a molar mass of approximately 391.51 g/mol. The presence of sulfur in the structure enhances its reactivity and potential interactions with various biological targets. The compound's structure allows it to undergo typical reactions associated with amines, such as acylation and alkylation, as well as electrophilic aromatic substitution due to the thienyl groups.

Antimicrobial Activity

Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- has shown significant antimicrobial properties against various pathogens. Preliminary studies indicate that the compound can inhibit bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- has been explored in various cancer cell lines. The compound appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

- MCF-7 Cells : A reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- A549 Cells : Induction of apoptosis was confirmed through flow cytometry analysis.

The mechanism by which Ethanol, 2,2'-((2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)ethyl)imino)bis- exerts its biological effects is believed to involve interaction with specific enzymes or receptors within the target cells. This interaction may lead to alterations in cellular signaling pathways that govern growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.